molecular formula C19H23N3O5S B11062922 4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11062922
M. Wt: 405.5 g/mol
InChI Key: GISKLDRQHTXVSX-UHFFFAOYSA-N
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Description

4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrazolo[3,4-d][1,3]thiazinone moiety. The reaction conditions typically involve the use of solvents like N,N-dimethylformamide and catalysts such as lithium hydride .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial activity .

Comparison with Similar Compounds

Similar compounds include other derivatives of 2,3-dihydro-1,4-benzodioxin and pyrazolo[3,4-d][1,3]thiazinone. These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical and biological properties. For example, N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide have been studied for their antibacterial and enzyme inhibitory activities .

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C19H23N3O5S/c1-9(2)22-18-13(19(23)21-22)17(28-10(3)20-18)11-8-12(24-4)15-16(14(11)25-5)27-7-6-26-15/h8-9,17H,6-7H2,1-5H3,(H,21,23)

InChI Key

GISKLDRQHTXVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C4C(=C3OC)OCCO4)OC)C(=O)NN2C(C)C

Origin of Product

United States

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